N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide
Description
The compound N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide features a benzothiazole carboxamide core linked to a phenylethyl group substituted with a 2,4-dioxo-1,3-oxazolidin-3-yl moiety. This structure combines the electron-deficient benzothiazole ring, known for its role in medicinal chemistry (e.g., kinase inhibition), with an oxazolidinone ring, which is associated with conformational rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-16-11-26-19(25)22(16)10-14(12-6-2-1-3-7-12)20-17(24)18-21-13-8-4-5-9-15(13)27-18/h1-9,14H,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULCMAWEVNRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide involves multiple steps and various synthetic routes. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with specific reagents to yield the final compound . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth . Molecular docking studies have also revealed its potential to bind to various protein receptors, enhancing its biological activity .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Oxazolidinone vs. Thiazolidinone Analogs: The target compound’s 2,4-dioxo-1,3-oxazolidin-3-yl group distinguishes it from thiazolidinone derivatives like those in (e.g., 4g–4n), which bear a 4-oxo-1,3-thiazolidin-3-yl group. The oxazolidinone’s additional oxygen atom increases polarity and hydrogen-bond acceptor capacity (topological polar surface area: ~106 vs.
- Triazolone Derivatives: describes a triazolone-containing benzothiazole carboxamide (VU0540616-1), where the 1,2,4-triazolone ring replaces the oxazolidinone. This substitution reduces hydrogen-bond acceptors (5 vs. 6) and alters ring strain, possibly affecting metabolic stability .
Substituent Variations
- Phenyl Group Modifications : Compounds in feature halogenated phenyl groups (e.g., 4-Chlorophenyl in 4g , 2,6-Difluorophenyl in 4h ), which enhance lipophilicity and influence steric interactions. The target compound’s unsubstituted phenyl group may reduce steric hindrance, favoring interactions with flat binding pockets .
- Linker Flexibility : The phenylethyl linker in the target compound allows greater rotational freedom (6 rotatable bonds) compared to rigidified analogs like 4l–4n (acetamide linkers with restricted mobility), impacting entropic penalties during binding .
Structural Elucidation
- Spectroscopy: ¹H/¹³C NMR and IR data for the target compound would highlight the oxazolidinone carbonyls (~1750 cm⁻¹) and benzothiazole C=N stretches (~1600 cm⁻¹), consistent with analogs in and .
- Crystallography: SHELXL () could refine its crystal structure, revealing conformational preferences compared to thiazolidinone derivatives, which often exhibit planar heterocyclic rings .
Pharmacological and Functional Insights
Hypothesized Bioactivity
- Oxazolidinone Pharmacophore: The 2,4-dioxo-oxazolidinone group is a known motif in anticoagulants (e.g., Rivaroxaban, ) and antibacterial agents.
- Benzothiazole Role : Benzothiazoles in and demonstrate anticancer and IDO1 inhibitory activity. The target compound’s benzothiazole core may similarly interact with hydrophobic enzyme pockets .
ADME Considerations
- Solubility vs.
- Metabolic Stability: The oxazolidinone’s rigidity may reduce susceptibility to cytochrome P450 oxidation compared to flexible acetamide linkers in 4l–4n .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazolidinone ring through cyclization reactions and subsequent coupling with benzothiazole derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Bromination | Phenyl ring with bromine in the presence of a catalyst |
| 2 | Cyclization | Condensation of oxazolidinone precursors |
| 3 | Coupling | Reaction with benzothiazole derivatives under controlled conditions |
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The compound induced apoptosis and cell cycle arrest at concentrations as low as 1 µM, showcasing its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint.
- Cytokine Modulation : Reduces levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicated that it could significantly reduce inflammation markers in macrophage cell lines. The modulation of inflammatory responses further supports its therapeutic potential in treating conditions associated with chronic inflammation .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with early results indicating moderate activity against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have highlighted the biological significance of benzothiazole derivatives in drug design:
- Study on Anticancer Effects : A study conducted on modified benzothiazole compounds demonstrated their ability to inhibit cancer cell migration and reduce tumor growth in vivo models. The active compounds were shown to interact with specific molecular targets involved in cancer progression .
- Inflammation Modulation : Research focusing on the anti-inflammatory properties revealed that compounds similar to N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole exhibited significant reductions in macrophage activation markers when treated with these derivatives .
Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the coupling of 1,3-benzothiazole-2-carboxylic acid derivatives with appropriate amines. Key steps include:
- Amide bond formation : Reacting 1,3-benzothiazole-2-carboxylic acid with amines under coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C .
- Oxazolidinone ring formation : Cyclization of intermediates using carbonyldiimidazole (CDI) or phosgene derivatives under inert atmospheres .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields pure product .
Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzothiazole C=S at ~165 ppm, oxazolidinone C=O at ~170 ppm) .
- IR spectroscopy : Confirms amide (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How do structural modifications influence antimicrobial activity, and what are the key SAR findings?
- Substituent effects : Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance activity against Staphylococcus aureus (MIC 10.7–21.4 μmol mL⁻¹×10⁻²). Conversely, bulky groups reduce membrane permeability .
- Thiazolidinone vs. acetamide : Thiazolidinone derivatives (e.g., compound 4d) show superior bactericidal activity (MBC 21.4–40.2 μmol mL⁻¹×10⁻²) compared to acetamide analogs .
- Docking studies : Benzothiazole moieties interact with bacterial DNA gyrase via π-π stacking, while oxazolidinone hydrogen-bonds to catalytic residues .
Advanced: How should researchers address contradictions in biological activity data across similar derivatives?
- Control for assay variability : Standardize MIC/MBC protocols (e.g., CLSI guidelines) to minimize inter-lab discrepancies .
- Evaluate physicochemical properties : Lipophilicity (logP) and solubility differences can explain activity variations. For example, derivatives with logP >3.5 show reduced bioavailability despite in vitro potency .
- Cross-validate with structural data : Use X-ray crystallography (SHELXL-refined structures) to correlate conformational flexibility with activity .
Advanced: What are the best practices for crystallographic refinement of this compound using SHELXL?
- Data collection : High-resolution (<1.0 Å) datasets reduce overfitting. Use TWINABS for twinned crystals .
- Refinement strategy :
Basic: What purification techniques maximize yield and purity for this hydrophobic compound?
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for optimal separation .
- Recrystallization : Ethanol/water (1:1) yields crystals with >99% purity. Slow cooling (0.5°C/min) prevents oiling out .
Advanced: How can molecular docking predict target interactions, and what are limitations?
- Protocol : Dock into S. aureus DNA gyrase (PDB: 2XCT) using AutoDock Vina. Apply Lamarckian GA with 25 runs .
- Limitations :
- Neglects solvent effects and protein flexibility.
- Validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .
Advanced: How can reaction yields be improved in multi-step syntheses?
- Optimize coupling steps : Use DMF as solvent for amide bond formation (yield increases from 45% to 72% vs. DCM) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr for oxazolidinone cyclization) .
- Catalyst screening : Pd/C (5 mol%) improves hydrogenation efficiency in nitro-group reductions .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions. Solubility in PBS (pH 7.4) increases with β-cyclodextrin inclusion complexes .
- Stability : Degrades <10% in pH 2–9 buffers over 24 hr. Light-sensitive; store in amber vials at –20°C .
Advanced: How does this compound compare to structurally related benzothiazole derivatives in anticancer assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
